Carboprost
Carboprost
Carboprost is prostaglandin F2alpha in which the hydrogen at position 15 is substituted by methyl (S configuration). It is used as an abortifacient agent that is effective in both the first and second trimesters of pregnancy. It has a role as an oxytocic and an abortifacient. It is functionally related to a prostaglandin F2alpha. It is a conjugate acid of a carboprost(1-).
Carboprost is a Prostaglandin Analog.
Carboprost is the (15S)-15 methyl analogue of naturally occurring prostaglandin F2 alpha (PGF2 alpha) with oxytocic activity. Mimicking endogenous PGF2 alpha, carboprost activates prostaglandin F receptor, a G-protein coupled receptor, on smooth muscle cells, thereby resulting in smooth muscle contractions. When administered intramuscularly on gravid subjects, this agent induces myometrium contractions, thereby initiating luteolysis and consequently parturition. Furthermore, carboprost's action on vascular smooth muscle and gastrointestinal tract sphincters leads to raised blood pressure and induces vomiting or diarrhea, respectively.
A nonsteroidal abortifacient agent that is effective in both the first and second trimesters of PREGNANCY.
See also: Carboprost Tromethamine (has salt form).
Carboprost is a Prostaglandin Analog.
Carboprost is the (15S)-15 methyl analogue of naturally occurring prostaglandin F2 alpha (PGF2 alpha) with oxytocic activity. Mimicking endogenous PGF2 alpha, carboprost activates prostaglandin F receptor, a G-protein coupled receptor, on smooth muscle cells, thereby resulting in smooth muscle contractions. When administered intramuscularly on gravid subjects, this agent induces myometrium contractions, thereby initiating luteolysis and consequently parturition. Furthermore, carboprost's action on vascular smooth muscle and gastrointestinal tract sphincters leads to raised blood pressure and induces vomiting or diarrhea, respectively.
A nonsteroidal abortifacient agent that is effective in both the first and second trimesters of PREGNANCY.
See also: Carboprost Tromethamine (has salt form).
Brand Name:
Vulcanchem
CAS No.:
35700-23-3
VCID:
VC20793214
InChI:
InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-19,22-23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,18+,19-,21+/m1/s1
SMILES:
CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Molecular Formula:
C21H36O5
Molecular Weight:
368.5 g/mol
Carboprost
CAS No.: 35700-23-3
Cat. No.: VC20793214
Molecular Formula: C21H36O5
Molecular Weight: 368.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Carboprost is prostaglandin F2alpha in which the hydrogen at position 15 is substituted by methyl (S configuration). It is used as an abortifacient agent that is effective in both the first and second trimesters of pregnancy. It has a role as an oxytocic and an abortifacient. It is functionally related to a prostaglandin F2alpha. It is a conjugate acid of a carboprost(1-). Carboprost is a Prostaglandin Analog. Carboprost is the (15S)-15 methyl analogue of naturally occurring prostaglandin F2 alpha (PGF2 alpha) with oxytocic activity. Mimicking endogenous PGF2 alpha, carboprost activates prostaglandin F receptor, a G-protein coupled receptor, on smooth muscle cells, thereby resulting in smooth muscle contractions. When administered intramuscularly on gravid subjects, this agent induces myometrium contractions, thereby initiating luteolysis and consequently parturition. Furthermore, carboprost's action on vascular smooth muscle and gastrointestinal tract sphincters leads to raised blood pressure and induces vomiting or diarrhea, respectively. A nonsteroidal abortifacient agent that is effective in both the first and second trimesters of PREGNANCY. See also: Carboprost Tromethamine (has salt form). |
|---|---|
| CAS No. | 35700-23-3 |
| Molecular Formula | C21H36O5 |
| Molecular Weight | 368.5 g/mol |
| IUPAC Name | (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid |
| Standard InChI | InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-19,22-23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,18+,19-,21+/m1/s1 |
| Standard InChI Key | DLJKPYFALUEJCK-IIELGFQLSA-N |
| Isomeric SMILES | CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O |
| SMILES | CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |
| Canonical SMILES | CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |
| Appearance | Assay:≥98%A solution in methyl acetate |
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